2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid
Description
2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
Molecular Formula |
C10H8BrNO4 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
InChI Key |
SYCVHZXTRXWQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromomethyl reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted benzoxazole derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in alcohol derivatives .
Scientific Research Applications
2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazole ring can interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of bromomethyl.
2-(Methyl)benzo[d]oxazole: Lacks the halogen or hydroxyl substituents.
Uniqueness: 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both bromomethyl and hydroxyacetic acid moieties, which confer distinct reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
